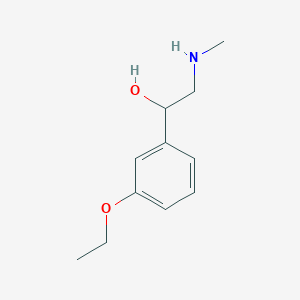

1-(3-Ethoxy-phenyl)-2-methylamino-ethanol

Descripción general

Descripción

1-(3-Ethoxy-phenyl)-2-methylamino-ethanol is an organic compound that belongs to the class of phenylethanolamines This compound is characterized by the presence of an ethoxy group attached to the phenyl ring and a methylamino group attached to the ethanol backbone

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Ethoxy-phenyl)-2-methylamino-ethanol typically involves the reaction of 3-ethoxybenzaldehyde with methylamine and a reducing agent. One common method is the Mannich reaction, where 3-ethoxybenzaldehyde reacts with methylamine and formaldehyde to form an intermediate, which is then reduced to yield the desired product.

Industrial Production Methods: In industrial settings, the production of this compound may involve the use of catalysts and optimized reaction conditions to increase yield and purity. The process often includes steps such as purification through recrystallization or chromatography to ensure the final product meets the required specifications.

Análisis De Reacciones Químicas

Types of Reactions: 1-(3-Ethoxy-phenyl)-2-methylamino-ethanol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: It can be reduced to form more saturated derivatives.

Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

Substitution: Reagents like sodium ethoxide (NaOEt) or other strong bases can facilitate substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield 3-ethoxybenzaldehyde, while reduction could produce 1-(3-ethoxy-phenyl)-2-methylamino-ethane.

Aplicaciones Científicas De Investigación

Chemistry

In the realm of chemistry, 1-(3-Ethoxy-phenyl)-2-methylamino-ethanol serves as an intermediate in the synthesis of more complex organic molecules. Its ability to undergo various chemical reactions makes it a useful building block in organic synthesis. For instance:

- Synthesis of Derivatives : The compound can be modified to create derivatives with enhanced properties for specific applications in pharmaceuticals and agrochemicals.

- Catalysis : Its unique structure allows it to participate in catalytic reactions, potentially leading to more efficient synthetic pathways.

Biology

The biological applications of this compound are particularly noteworthy. Research has indicated its potential interactions with neurotransmitter systems:

- Modulation of Neurotransmitter Release : Studies have shown that this compound can activate trace amine-associated receptor 1 (TAAR1), influencing neurotransmitter dynamics and signaling pathways.

- Cellular Effects : It has been observed to affect neuronal cells by altering receptor sensitivity and neurotransmitter release patterns, which may have implications for neurological research and therapies .

Medicine

In medical research, this compound is being investigated for its potential therapeutic applications:

- Drug Development : The compound is explored as a precursor for developing new drugs targeting various diseases, including neurodegenerative disorders .

- Therapeutic Properties : Preliminary studies suggest that derivatives may exhibit anti-inflammatory or anti-cancer properties, warranting further investigation into their efficacy and safety profiles .

Industry

From an industrial perspective, this compound is utilized in the production of various chemical products:

- Pharmaceuticals : Its role as an intermediate in pharmaceutical synthesis highlights its importance in drug formulation processes.

- Agrochemicals : The compound's chemical properties allow it to be used in creating agrochemical products that enhance agricultural productivity .

Case Studies and Research Findings

Several studies have documented the applications and effects of this compound. For instance:

- Biological Activity Assessment : In vivo studies demonstrated that derivatives showed selective activity against certain cancer cell lines, indicating potential for targeted cancer therapies .

- Neurotransmitter Interaction Studies : Research highlighted the compound's ability to modulate neurotransmitter systems through receptor activation, offering insights into its use in treating neurological disorders .

Mecanismo De Acción

The mechanism of action of 1-(3-Ethoxy-phenyl)-2-methylamino-ethanol involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparación Con Compuestos Similares

1-(3-Methoxy-phenyl)-2-methylamino-ethanol: Similar structure but with a methoxy group instead of an ethoxy group.

1-(3-Hydroxy-phenyl)-2-methylamino-ethanol: Contains a hydroxy group instead of an ethoxy group.

1-(3-Chloro-phenyl)-2-methylamino-ethanol: Features a chloro group in place of the ethoxy group.

Uniqueness: 1-(3-Ethoxy-phenyl)-2-methylamino-ethanol is unique due to the presence of the ethoxy group, which imparts specific chemical properties and reactivity

Actividad Biológica

1-(3-Ethoxy-phenyl)-2-methylamino-ethanol is a compound of interest in pharmacological research due to its potential biological activities. This article reviews the biological activity, synthesis, and mechanisms of action associated with this compound, supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound has the molecular formula and a molecular weight of approximately 195.25 g/mol. The compound features an ethoxy group attached to a phenyl ring, along with a methylamino group and an ethanol moiety. These structural characteristics suggest its potential for diverse biological interactions.

Pharmacological Activities

Research indicates that this compound exhibits several pharmacological activities:

- Neurotransmitter Modulation : The compound may influence neurotransmitter systems, particularly those involving monoamines, which are crucial in mood regulation and cognitive functions.

- Protein Interaction : It has been suggested that this compound could serve as a probe for studying protein-protein interactions, which is essential in understanding cellular mechanisms.

The biological activity of this compound can be attributed to its interaction with various molecular targets:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.

- Receptor Binding : It likely interacts with neurotransmitter receptors, modulating their activity and influencing signaling pathways within cells.

Research Findings and Case Studies

Several studies have explored the biological effects of this compound:

- Study on Neurotransmitter Effects : A study demonstrated that the compound can enhance serotonin levels in vitro, suggesting its potential antidepressant properties. This was evidenced by increased serotonin release in neuronal cultures treated with the compound .

- Protein Interaction Studies : Research indicated that this compound can bind to certain proteins involved in neurodegenerative diseases, hinting at its therapeutic potential in conditions like Alzheimer's disease.

Comparative Analysis

To better understand the unique properties of this compound, a comparison with similar compounds is useful:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 2-Methylaminoethanol | Contains a methylamino group but lacks the phenyl ring | Simpler structure; primarily used as a solvent |

| 1-(3-Methoxy-phenyl)-2-methylaminoethanol | Similar phenyl substitution but with a methoxy group | Different electronic properties due to methoxy group |

| 1-(4-Ethoxy-phenyl)-2-methylaminoethanol | Ethoxy substitution at para position | May exhibit different biological activity |

This table highlights the distinct characteristics of this compound, particularly its specific phenolic substitution pattern that influences its biological activity.

Propiedades

IUPAC Name |

1-(3-ethoxyphenyl)-2-(methylamino)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NO2/c1-3-14-10-6-4-5-9(7-10)11(13)8-12-2/h4-7,11-13H,3,8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVXJPHPKSYDZSV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC(=C1)C(CNC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30389638 | |

| Record name | 1-(3-Ethoxy-phenyl)-2-methylamino-ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30389638 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

143337-62-6 | |

| Record name | 1-(3-Ethoxy-phenyl)-2-methylamino-ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30389638 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.